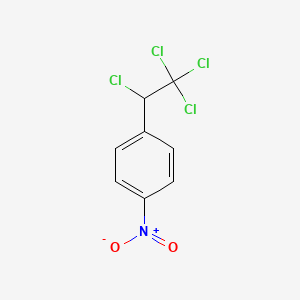

1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene

CAS No.: 4714-32-3

Cat. No.: VC18509548

Molecular Formula: C8H5Cl4NO2

Molecular Weight: 288.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4714-32-3 |

|---|---|

| Molecular Formula | C8H5Cl4NO2 |

| Molecular Weight | 288.9 g/mol |

| IUPAC Name | 1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene |

| Standard InChI | InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |

| Standard InChI Key | MIXBGFATKJDDOP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Structural Features

-

Core structure: Benzene ring.

-

Substituents:

-

Nitro group (-NO) at position 1.

-

1,2,2,2-Tetrachloroethyl group (-CHCCl) at position 4.

-

-

Symmetry: The tetrachloroethyl group introduces significant steric hindrance and electronic effects due to the four chlorine atoms.

IUPAC Name

The systematic name is derived as follows:

-

Parent chain: Benzene.

-

Substituents:

-

Nitro group (priority suffix) at position 1.

-

1,2,2,2-Tetrachloroethyl group at position 4.

-

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through electrophilic aromatic substitution or functional group interconversion. Key methods include:

Nitration of 4-(1,2,2,2-Tetrachloroethyl)benzene

-

Conditions:

Chlorination of 4-Nitroethylbenzene

-

Reagents: Chlorine gas (Cl) in the presence of radical initiators (e.g., azobisisobutyronitrile) .

-

Conditions:

Industrial Production

-

Scale-up challenges: Handling volatile chlorinated intermediates and controlling exothermic reactions.

-

Purity: >95% achieved via fractional distillation or recrystallization .

Physical and Chemical Properties

Physical Properties

Chemical Reactivity

-

Electrophilic Substitution: Inhibited by electron-withdrawing groups; reactions occur under forcing conditions.

-

Nucleophilic Aromatic Substitution: Facilitated by nitro group activation at meta/para positions.

-

Reduction: Nitro group reduced to amine (-NH) using Sn/HCl or catalytic hydrogenation .

Applications and Uses

Research Applications

-

Organic Synthesis: Intermediate for agrochemicals (e.g., herbicides, insecticides) .

-

Materials Science: Study of halogenated nitroaromatics in polymer stabilization .

Industrial Applications

-

Pharmaceuticals: Precursor for antitumor agents (under investigation) .

-

Electronics: Potential use in liquid crystal displays (LCs) due to polarizable substituents .

Environmental Impact

Degradation Pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume